N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide
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Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut. Since then, AM-630 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands, such as those involving indole and benzothiazole derivatives, has significantly advanced our understanding of Alzheimer's disease. These compounds are used in PET amyloid imaging to measure amyloid deposits in vivo in the brain, enabling early detection and the evaluation of antiamyloid therapies (Nordberg, 2007).
Indole Synthesis and Medicinal Chemistry
Indole synthesis, a crucial aspect of organic chemistry, is vital for creating bioactive molecules with applications in medicinal chemistry. The classification of indole syntheses provides a framework for developing new methods to construct this core structure, which is fundamental in drug discovery and development (Taber & Tirunahari, 2011).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are highlighted for their varied biological activities and applications in medicinal chemistry. These compounds, known for their less toxic effects and enhanced activities upon structural modification, are critical in the development of new therapeutic agents (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13(9-15-12-26-20-6-4-3-5-17(15)20)22-21(24)19-10-14-7-8-16(25-2)11-18(14)23-19/h3-8,10-13,23H,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYHIMNQOFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide |
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